copper;diphosphate

Description

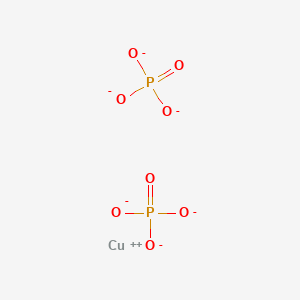

Overview of Diphosphate (B83284) Chemistry and Coordination Complexes

Diphosphates, or pyrophosphates, are anions with the formula P₂O₇⁴⁻, formed by the condensation of two phosphate (B84403) units. The P-O-P bond within the diphosphate anion can exhibit a range of angles, contributing to the structural diversity of diphosphate compounds. lmaleidykla.lt This flexibility allows for the formation of a wide array of coordination complexes with metal ions.

In coordination chemistry, the diphosphate group can act as a ligand, binding to metal centers in various modes, including monodentate, bidentate (chelating), and bridging fashions. researchgate.net The coordination of diphosphate to metal ions like copper(II) results in the formation of stable complexes with distinct structural and electronic properties. For instance, in copper(II) diphosphate complexes, the copper ion is often found in a distorted octahedral or square planar coordination environment. cdnsciencepub.comresearchgate.net

The structure of copper diphosphate can exist in different polymorphic forms, such as α-Cu₂P₂O₇ and β-Cu₂P₂O₇, which have different crystal structures and properties. tandfonline.comcdnsciencepub.com The α-phase is the stable form at room temperature with a monoclinic crystal structure, while the β-phase is a higher-temperature modification. fengchengroup.comtandfonline.com The transition between these phases occurs at a specific temperature range. tandfonline.com The crystal structure of β-Cu₂P₂O₇ is monoclinic, with the space group C2/m. cdnsciencepub.comcdnsciencepub.com The copper cations in this structure are octahedrally coordinated to oxygen atoms. cdnsciencepub.com

Numerous studies have focused on the synthesis and characterization of various copper diphosphate compounds, including those incorporating other metal cations, leading to complex structures with unique properties. researchgate.netacs.orgrsc.org For example, the synthesis of sodium copper(II) pyrophosphate (Na₂CuP₂O₇) has been achieved using a eutectic halide flux method, resulting in a layered structure. acs.orgacs.org

Table 1: Crystallographic Data for Select Copper Diphosphate Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| α-Cu₂P₂O₇ | Monoclinic | C2/c | - | - | - | - |

| β-Cu₂P₂O₇ | Monoclinic | C2/m | 6.827 | 8.118 | 4.576 | 108.85 |

| Na₂CuP₂O₇ | Monoclinic | C2/c | 14.715 | 5.704 | 8.066 | 115.14 |

| Rb₂Cu₃(P₂O₇)₂ | Monoclinic | P2₁/c | 7.7119 | 10.5245 | 7.8034 | 103.862 |

| Cs₂CuP₂O₇ | Monoclinic | Cc | 7.460 | 12.973 | 9.980 | 111.95 |

Significance in Advanced Materials Research and Related Fields

The unique electrochemical and thermal properties of copper diphosphate make it a compound of interest in advanced materials research. heavenmaterials.com Its applications span various fields, including electroplating, catalysis, energy storage, and nanotechnology. heavenmaterials.com

Electroplating: One of the most established applications of copper pyrophosphate is in alkaline copper electroplating. heavenmaterials.comchemicalbook.com It serves as a source of copper ions in plating baths, offering advantages such as uniform deposition and reduced hydrogen embrittlement in the plated metals. heavenmaterials.com This makes it valuable in industries like automotive, aerospace, and electronics. heavenmaterials.com

Catalysis: Copper diphosphate has shown promise as a catalyst in several chemical reactions. ontosight.aiacs.org It can facilitate oxidation-reduction reactions in organic synthesis and has been investigated for the direct oxidation of methane (B114726) to formaldehyde (B43269). heavenmaterials.comacs.org Its catalytic activity is influenced by its surface nanostructure. acs.org For instance, Na₂CuP₂O₇ has been used as a catalyst in the synthesis of 1,2,3-triazolo ribonucleosides. arkat-usa.orgresearchgate.net

Energy Storage: Researchers are exploring the use of copper pyrophosphate in energy storage devices like rechargeable batteries and supercapacitors. heavenmaterials.com Its layered structure and redox activity make it a potential candidate for cathode materials in lithium-ion and sodium-ion batteries. heavenmaterials.com The electrical properties of materials like Na₂CuP₁.₅As₀.₅O₇, which is isostructural with β-Na₂CuP₂O₇, have been studied, revealing fast-ion conductivity. mdpi.comansto.gov.au

Other Applications:

Pigments: Due to its color, copper diphosphate is used in the formulation of pigments for ceramics and glass. fengchengroup.comontosight.ai

Nanomaterials: It serves as a precursor for creating copper oxide and phosphate-based nanostructures with enhanced properties for use in sensors and photovoltaic cells. heavenmaterials.com Nanocrystals of copper pyrophosphate have been synthesized within mesoporous silica (B1680970). nih.gov

Antimicrobial Agents: Hydrothermally synthesized copper pyrophosphate nanoflakes have demonstrated antimicrobial activity against various pathogens. scilit.com

Table 2: Key Research Findings on Copper Diphosphate Applications

| Application Area | Key Findings |

| Electroplating | Provides uniform copper deposition and is a safer alternative to cyanide-based solutions. heavenmaterials.com |

| Catalysis | Effective in the selective oxidation of methane to formaldehyde. acs.org |

| Energy Storage | Layered structure and redox activity make it a promising cathode material for batteries. heavenmaterials.com |

| Nanotechnology | Can be used to synthesize nanostructures with enhanced conductivity and catalytic properties. heavenmaterials.com |

The ongoing research into the synthesis, structure, and properties of copper diphosphate and its derivatives continues to unveil new potential applications, solidifying its importance in the development of advanced materials.

Properties

CAS No. |

18718-12-2 |

|---|---|

Molecular Formula |

CuH4O8P2 |

Molecular Weight |

253.49 g/mol |

IUPAC Name |

copper;diphosphate |

InChI |

InChI=1S/Cu.2H3O4P/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-6 |

InChI Key |

MELBZJNMLHHZBH-UHFFFAOYSA-H |

SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cu+2] |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cu+2] |

Other CAS No. |

18718-12-2 |

Origin of Product |

United States |

Synthetic Methodologies for Copper Diphosphate Compounds

Solid-State Reaction Techniques

Solid-state synthesis is a traditional and straightforward method for producing copper diphosphate (B83284), typically involving the high-temperature reaction of solid precursors. This method is valued for its simplicity and ability to produce crystalline, solvent-free products.

High-Temperature Synthesis Protocols

High-temperature solid-state reactions involve the direct heating of a mixture of copper and phosphorus-containing precursors. For instance, α-Cu₂P₂O₇ can be synthesized by heating a mixture of copper(II) oxide (CuO) and diammonium hydrogen phosphate (B84403) ((NH₄)₂HPO₄). The reaction proceeds at elevated temperatures, often around 900°C, to ensure the complete conversion of the precursors into the desired copper diphosphate. atamanchemicals.com Alternative solid-state routes include the reaction of copper(II) oxide with boron phosphate or the thermal treatment of copper(II) phosphate at approximately 750°C. atamanchemicals.com Another approach involves the pyrolysis of molecular, oligomeric, or macromolecular precursors containing copper and phosphorus at temperatures around 800°C in air, which can yield nanostructured copper diphosphate. ucc.ie

A study on the synthesis of calcium copper pyrophosphates (Ca₂-xCuₓP₂O₇) utilized a solid-state reaction method by varying the mole ratio of calcium and copper precursors. nih.gov The synthesis of copper phosphate pigments has also been achieved through solid-state reactions, which allow for good control over the cation-to-phosphorus molar ratio. scirp.org

Influence of Precursors and Stoichiometry

The choice of precursors and their stoichiometric ratio is critical in determining the final product's phase and purity. Common copper precursors include copper(II) oxide, copper nitrate (B79036), and copper sulfate (B86663), while phosphorus is often sourced from phosphates like diammonium hydrogen phosphate or sodium pyrophosphate. The stoichiometry of the reactants must be carefully controlled to obtain the desired Cu₂P₂O₇ phase. For example, using copper phosphinate complexes as precursors allows for a predetermined stoichiometric ratio of copper to phosphorus, which is crucial for forming uniform particles. acs.org

In the synthesis of nanostructured copper-containing materials, the pyrolysis of different precursors leads to various products. For example, the pyrolysis of [Cu(PPh₃)Cl]₄ results in the formation of Cu₃(PO₄)₂, while the pyrolysis of other specific precursors yields Cu₂P₂O₇. ucc.ie This highlights how the molecular structure of the precursor directly influences the final phosphate product.

Table 1: Examples of Solid-State Synthesis Parameters for Copper Diphosphate and Related Compounds

| Final Product | Copper Precursor | Phosphorus Precursor | Temperature (°C) | Key Findings |

|---|---|---|---|---|

| α-Cu₂P₂O₇ | Copper(II) Oxide (CuO) | Boron Phosphate | 900 | Synthesis of the alpha phase of copper diphosphate. atamanchemicals.com |

| α-Cu₂P₂O₇ | Copper(II) Phosphate | - | 750 | Thermal decomposition to form copper diphosphate. atamanchemicals.com |

| Nanostructured Cu₂P₂O₇ | Various molecular and oligomeric complexes | Various molecular and oligomeric complexes | 800 | Formation of nanostructured copper pyrophosphate. ucc.ie |

| Ca₂-xCuₓP₂O₇ | Calcium and Copper Precursors | Phosphate Precursors | Not specified | Synthesis of mixed metal pyrophosphates. nih.gov |

Solution-Based Precipitation Methods

Solution-based precipitation methods offer greater control over particle size, morphology, and purity compared to solid-state reactions. These methods involve the reaction of soluble copper and phosphate salts in an aqueous solution, leading to the precipitation of the less soluble copper diphosphate.

Controlled pH and Molar Ratio Adjustments (e.g., Cu:P, Cu:P₂O₇)

The pH of the reaction medium and the molar ratio of the reactants are crucial parameters in the precipitation of copper diphosphate. The synthesis often involves the reaction of a copper salt, such as copper sulfate or copper nitrate, with a pyrophosphate salt, like sodium pyrophosphate or potassium pyrophosphate. google.comchemicalbook.comvicanchem.com

One method involves reacting copper nitrate with sodium pyrophosphate, where the pH is initially controlled at 3.5-4.0 and then adjusted to 4.5-5.5 as the reaction nears completion to ensure high purity of the final product. google.com Another common approach uses copper sulfate and anhydrous sodium pyrophosphate solutions, with the pH controlled between 5.0 and 5.5. guidechem.comatamanchemicals.comchemicalbook.comlookchem.com In the synthesis of double copper and potassium pyrophosphate, various Cu²⁺:P₂O₇⁴⁻ molar ratios, from 0:1 to 2:1, have been explored to determine the optimal conditions for the formation of the desired product. researchgate.net The precipitation of copper phosphates is also sensitive to pH, with different species forming at different pH levels. For instance, at a pH below 8.2, copper pyrophosphate may precipitate, while a pH above 8.8 can lead to the precipitation of copper hydroxide (B78521). nmfrc.org

Temperature and Stirring Conditions

Temperature and stirring conditions significantly influence the kinetics of the precipitation reaction and the physical characteristics of the resulting copper diphosphate particles. A study on the production of copper(II) hydroxide phosphate found that maintaining the temperature below 70°C during precipitation and post-agitation was necessary to avoid the formation of dark, coarse crystals. google.com The optimal temperature range for this process was identified as 40°C to 70°C. google.com

In a method for producing copper pyrophosphate, the reaction temperature is maintained between 70°C and 80°C with constant stirring. google.com Vigorous stirring is generally employed during the addition of reactants to ensure a homogeneous reaction mixture and to promote the formation of uniform precipitates. guidechem.comatamanchemicals.comchemicalbook.comlookchem.com The rate of addition of the precipitating agent can also affect the particle size of the final product. libretexts.org

Synthesis of Hydrated Copper Diphosphate Forms

Hydrated forms of copper diphosphate, such as Cu₂P₂O₇·3H₂O, can be synthesized through precipitation methods. nmfrc.org Copper(II) pyrophosphate hydrate (B1144303) is noted for its thermal stability and solubility, making it a useful precursor for advanced ceramics and electronic components. chemimpex.com The synthesis of double copper and potassium pyrophosphate trihydrate (K₂Cu₃(P₂O₇)₂·3H₂O) has been reported by adding a copper sulfate solution to a potassium pyrophosphate solution at room temperature with vigorous stirring, followed by aging the suspension for 24 hours. researchgate.net The resulting precipitate is then filtered and dried. researchgate.net

Table 2: Parameters for Solution-Based Synthesis of Copper Diphosphate

| Copper Precursor | Phosphorus Precursor | pH Range | Temperature (°C) | Molar Ratio (Cu:P₂O₇) | Final Product |

|---|---|---|---|---|---|

| Copper Nitrate | Sodium Pyrophosphate | 3.5 - 5.5 | 70 - 80 | Not specified | Copper Pyrophosphate google.com |

| Copper Sulfate | Anhydrous Sodium Pyrophosphate | 5.0 - 5.5 | Not specified | Not specified | Copper Pyrophosphate guidechem.comatamanchemicals.comchemicalbook.comlookchem.com |

| Copper Sulfate | Potassium Pyrophosphate | 8.2 - 8.8 | 49 - 60 | Not specified | Copper Pyrophosphate nmfrc.org |

| Copper Sulfate | Potassium Pyrophosphate | Not specified | 25, 50, 75, 100 | 0:1 to 2:1 | Double Copper and Potassium Pyrophosphate researchgate.net |

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is a versatile and widely used method for crystallizing substances from high-temperature aqueous solutions at high vapor pressures. This technique has proven effective for producing a range of copper phosphate and diphosphate compounds, often yielding high-quality single crystals and unique crystalline phases that are inaccessible through other methods.

Researchers have successfully synthesized novel microporous and layered copper-containing phosphates under various hydrothermal conditions. For instance, single crystals of a zeolite-like copper diphosphate chloride, |(NH4)5(H2O)9CaVCl3(OH)|[(Cu6(P2O7)4Cl3], have been prepared using this route. msu.ru In this structure, copper tetramers, formed by four CuO4Cl pyramids sharing a chlorine atom vertex, are linked by diphosphate groups to create an open framework. msu.ru The conditions for hydrothermal synthesis can be tuned to target specific compositions and structures. For example, new alkali metal-copper aluminum phosphates like KCuAl[PO4]2 and RbCuAl(PO4)2 were obtained at a temperature of 553 K. researchgate.net

The starting materials and temperature play a crucial role in determining the final product. Using CuHPO4·H2O as a precursor, hydrothermal processing in deionized water at temperatures between 150-300°C yields octagonal crystals of copper(II) phosphate hydroxide (Cu2(PO4)OH). researchgate.net At a higher temperature of 350°C, granular crystals of copper(II) phosphate (Cu3(PO4)2) are formed. researchgate.net This method has also been extended to create inorganic-organic hybrid materials. Compounds such as Cu2(phen)2(H2O)2(H2PO4)22·2H2O and CuL(VO2)(PO4) (where L is an organic ligand like 4,4'-bipyridine (B149096) or 1,10-phenanthroline) have been isolated via hydrothermal reactions, typically around 160°C for several days. rsc.orgacs.org

Table 1: Examples of Hydrothermally Synthesized Copper Diphosphate and Related Compounds

| Compound Formula | Synthesis Temperature | Duration | Precursors/Notes | Reference |

|---|---|---|---|---|

| KCuAl[PO4]2 | 553 K | Not Specified | Hydrothermal synthesis leading to a new member of the A⁺M²⁺M³⁺[PO4]2 family. | researchgate.net |

| RbCuAl(PO4)2 | 553 K | Not Specified | Open 3D aluminophosphate framework. | researchgate.net |

| Cu2(PO4)OH | 150-300°C | Not Specified | Starting from CuHPO4·H2O in deionized water. | researchgate.net |

| Cu3(PO4)2 | 350°C | ≥ 24 hours | Starting from CuHPO4·H2O in deionized water. | researchgate.net |

| CuL(VO2)(PO4) (L = 4,4'-bipy, 1,10-phen, 2,2'-bipy) | 160°C | 120 hours | Inorganic-organic hybrid compounds. | acs.org |

Nanoreactor Confinement Synthesis

Nanoreactor confinement represents a sophisticated strategy for synthesizing nanomaterials with controlled size, morphology, and structure. acs.org By using a template or a spatially restricted environment, the nucleation and growth of the desired compound can be precisely guided. This approach is particularly valuable for creating advanced functional materials with high surface areas and unique catalytic or electronic properties.

The concept involves using a host material with defined nanoscale spaces, such as pores, channels, or layers, to confine the synthesis of the guest material. acs.org This confinement can enrich reactant concentrations and control molecular activation, leading to enhanced stability and selectivity in catalytic applications. rsc.org For copper-based materials, strategies like a core-sheath nanoreactor, where a copper core is encapsulated by a phyllosilicate sheath, have been developed to create stable and highly efficient catalysts for reactions like carbon-oxygen hydrogenolysis. researchgate.net

Incorporation into Mesoporous Silica (B1680970) Templates (e.g., SBA-15)

Mesoporous silica, particularly SBA-15 with its ordered, uniform hexagonal pore structure, is an excellent support for synthesizing confined nanoparticles. mdpi.comrsc.org Various methods have been developed to incorporate copper phosphate species into the SBA-15 matrix.

One common method is impregnation, where a pre-synthesized SBA-15 support is soaked in a solution containing copper precursors. iwaponline.com For instance, copper hydroxide-loaded SBA-15 has been prepared using this straightforward technique. iwaponline.com A more integrated approach involves the covalent anchoring of copper complexes. In one study, a mononuclear Cu(II) complex was immobilized onto an amino-functionalized SBA-15 support, ensuring the complex was anchored to the inner pore surface without disrupting the mesoporous structure. mdpi.com

A one-step synthesis method has also been reported for creating Cu–SBA-15, where Cu²⁺ ions are incorporated directly into the silica framework under neutral conditions. researchgate.net This method avoids the formation of separate copper oxide nanoparticles on the exterior of the support. researchgate.net Furthermore, SBA-15 functionalized with specific chemical groups, like propyl-copper phosphonate (B1237965) or carboxylic acid, allows for precise control over the distribution and coordination environment of the copper centers within the silica matrix. rsc.orgosti.gov These tailored synthesis routes are crucial for developing efficient heterogeneous catalysts. mdpi.com

Preparation of Nanocrystals and Quantum Dots

The synthesis of copper phosphate and related semiconductor nanocrystals (NCs) and quantum dots (QDs) is an area of intense research due to their unique optical and electronic properties. These materials find applications in bioimaging, sensing, and solar energy conversion. worldscientific.comuchile.cl

A simple precipitation method can be used to synthesize copper phosphate nanoparticles. By reacting copper acetate (B1210297) with phosphoric acid, layered flake-like nanoparticles with sizes in the range of 50-55 nm have been produced. jocpr.com More complex nanostructures, such as dual-emission quantum dots, have also been developed. For example, copper-doped indium phosphate (Cu:InP) QDs can be synthesized by adsorbing Cu²⁺ onto an InP core, followed by the growth of a protective shell like zinc selenide (B1212193) (ZnSe). worldscientific.com This method allows for the creation of water-soluble and biocompatible QDs. worldscientific.com

Aqueous synthesis routes are particularly attractive as they are often more environmentally friendly and produce materials suitable for biological applications. uchile.clrsc.org A biomimetic, one-step method for producing CuInS2 QDs uses the biological molecule glutathione (B108866) as both a sulfur source and a stabilizer, proceeding at low temperatures in an aqueous environment. uchile.cl The presence of phosphate ions in buffer solutions during aqueous synthesis can facilitate the reaction, acting as Lewis bases that coordinate to the metal precursors and guide nanocrystal formation. rsc.org

Table 2: Synthesis of Copper-Containing Nanocrystals and Quantum Dots

| Material | Synthesis Method | Size/Properties | Key Reagents | Reference |

|---|---|---|---|---|

| Copper Phosphate Nanoparticles | Precipitation | 50-55 nm, layered flakes | Copper acetate, phosphoric acid | jocpr.com |

| Cu:InP/ZnSe QDs | Core/shell growth via ion adsorption | Dual emission (green/red) | InP core, Cu²⁺, ZnSe shell | worldscientific.com |

| CuInS2 QDs | Biomimetic aqueous synthesis | 10-15 nm, fluorescent | CuSO4, InCl3, glutathione | uchile.cl |

Eutectic Halide Flux Growth

The eutectic halide flux method is a high-temperature crystal growth technique that utilizes a molten salt as a solvent. This approach is particularly effective for synthesizing crystalline materials, including complex phosphates, that are difficult to obtain from polycrystalline powders or other solution methods. acs.orgrsc.org The use of a eutectic mixture of salts allows for crystallization to occur at a significantly lower temperature than the melting points of the individual components, which is a key advantage of the technique. rsc.org

This method has been successfully employed to grow single crystals of various copper phosphates. For instance, a new copper(II) phosphate phase, Cs2Cu3P4O14, was isolated from a mixed CsCl/2CsI molten flux. acs.org The flux not only acts as a solvent but can also be incorporated into the final crystal structure, leading to novel compositions and architectures. The synthesis of [BaCl][CuPO4] is an example where the chloride from the salt flux becomes part of the honeycomblike lattice. acs.org Similarly, Na2CuP2O7 was synthesized via a eutectic halide flux. acs.org The choice of halide salt, reaction temperature (typically 150-200 °C above the flux's melting point), and reactant concentrations are critical parameters that control the phase and quality of the resulting crystals. acs.org

Synthesis of Mixed-Metal Copper Diphosphates

The incorporation of additional metals into the copper diphosphate structure allows for the fine-tuning of its physical and chemical properties, leading to materials with enhanced magnetic, optical, or catalytic functionalities. Solid-state reactions and high-temperature solution methods are commonly used to prepare these mixed-metal compounds.

Alkali Metal-Copper Diphosphates: A large family of alkali metal-copper diphosphates has been synthesized, often through high-temperature solid-state reactions. eurjchem.com Compounds such as LiNaCuP2O7, LiKCuP2O7, and Rb0.5Na1.5CuP2O7 were prepared by heating stoichiometric mixtures of the respective metal carbonates and phosphates. eurjchem.com Similarly, CsNaCu(P2O7), Rb2Cu(P2O7), and Rb2Cu3(P2O7)2 were produced through high-temperature reactions involving metal nitrates and ammonium (B1175870) diphosphate. copernicus.orgresearchgate.net The crystal structures of these materials are heavily influenced by the ionic radii of the alkali metal cations. eurjchem.com For example, K2CuP2O7, prepared by a traditional solid-state reaction, crystallizes in an orthorhombic system. researchgate.netx-mol.net

Copper-Zinc Diphosphates: Solid solutions of copper-zinc diphosphates have been synthesized by heating mixtures of the pure copper and zinc diphosphates at temperatures up to 1000°C. osti.govresearchgate.net This method results in materials where the X-ray diffraction patterns vary continuously with the copper-to-zinc ratio, indicating the formation of a homogeneous solid solution. osti.govresearchgate.net A hydrated ammonium copper(II) zinc diphosphate has also been synthesized from an aqueous ammonia (B1221849) solution, which upon heating undergoes thermal transformations. researchgate.net

Copper-Iron Diphosphates: The synthesis of a binary copper iron pyrophosphate, CuFeP2O7, has been reported, demonstrating the creation of mixed-metal compounds involving transition metals. uu.nl The synthesis and characterization of such materials are important for exploring new magnetic and catalytic properties arising from the interaction between the different metal centers. uu.nl

Table 3: Examples of Mixed-Metal Copper Diphosphate Synthesis

| Compound Family | Example Compound(s) | Synthesis Method | Key Findings | Reference(s) |

|---|---|---|---|---|

| Alkali Metal-Copper | LiNaCuP2O7, LiKCuP2O7 | Solid-state reaction | Crystal structure depends on alkali metal ionic radii. eurjchem.com | eurjchem.com |

| Alkali Metal-Copper | CsNaCu(P2O7), Rb2Cu(P2O7) | High-temperature reaction | Formation of new phosphate phases with layered structures. copernicus.org | copernicus.orgresearchgate.net |

| Copper-Potassium | K2CuP2O7 | Solid-state reaction | Orthorhombic crystal structure, studied for ionic conduction. researchgate.net | researchgate.netx-mol.netrsc.org |

| Copper-Zinc | Cu(x)Zn(2-x)P2O7 | High-temperature reaction (up to 1000°C) | Formation of continuous solid solutions. osti.gov | osti.govresearchgate.net |

Crystallographic and Structural Elucidation of Copper Diphosphate Phases

Polymorphism and Phase Transitions (e.g., α-Cu₂P₂O₇ and β-Cu₂P₂O₇)

Copper pyrophosphate is known to exist in two primary polymorphic forms: a low-temperature α-phase and a high-temperature β-phase. researchgate.net A reversible phase transition between these two forms occurs at approximately 363 K (90°C). researchgate.netarxiv.org The α-Cu₂P₂O₇ structure is stable at lower temperatures, while the β-Cu₂P₂O₇ structure emerges at higher temperatures. researchgate.netresearchgate.net This transition from the α-phase to the β-phase is associated with a significant change in the crystal structure and is accompanied by a contraction in the unit cell volume. researchgate.netresearchgate.net

The transition is driven by the thermal motion of a bridging oxygen atom within the diphosphate (B83284) group (P₂O₇)⁴⁻. researchgate.netarxiv.org In the α-phase, these oxygen atoms are ordered, but as the temperature increases, they become positionally disordered, leading to the transformation into the β-phase. researchgate.netarxiv.org Some studies suggest the existence of an intermediate phase in the temperature range of 347–363 K. researchgate.nettandfonline.com The α-β structural transformation has been classified as a second-order phase transition. researchgate.netarxiv.org

Interestingly, other copper diphosphate compounds also exhibit polymorphism. For instance, rubidium copper phosphate (B84403) (RbCuPO₄) exists as two different room-temperature polymorphs. nih.goviucr.org One polymorph can be converted to the other by grinding or applying pressure, a phenomenon known as piezochromicity, which also results in a distinct color change. nih.goviucr.org

Crystal System and Space Group Determination

The different phases of copper diphosphate and its related compounds crystallize in various crystal systems, primarily monoclinic and orthorhombic. The specific space group provides a detailed description of the symmetry elements within the crystal lattice.

Monoclinic Lattice Structures (e.g., P2₁/n, C2/c, C2/m)

The monoclinic system is prevalent among copper diphosphate compounds.

α-Cu₂P₂O₇ : This low-temperature phase crystallizes in the monoclinic space group C2/c. researchgate.netarxiv.orgresearchgate.netacs.orgresearchgate.net

β-Cu₂P₂O₇ : The high-temperature phase also has a monoclinic structure, but with the space group C2/m. researchgate.netarxiv.orgtandfonline.comresearchgate.netcdnsciencepub.com The unit cell of the β-phase has a c-lattice parameter that is roughly half that of the α-phase. researchgate.netarxiv.org

Other Monoclinic Copper Diphosphates :

KNaCuP₂O₇ : Crystallizes in the space group P2₁/n and is isostructural with α-Na₂CuP₂O₇. iucr.org

Rb₂Cu₃(P₂O₇)₂ : This compound has a monoclinic structure with the space group P2₁/c. rsc.orgrsc.org

CaCuP₂O₇ : Crystallizes in the monoclinic space group P2₁/n.

Cs₂CuP₂O₇ : Belongs to the monoclinic space group Cc. researchgate.net

**Ba₂(Cu(PO₄)₂) **: This barium copper(II) phosphate crystallizes in a monoclinic lattice with the space group C2/m. nih.gov

The following table provides a summary of the crystallographic data for selected monoclinic copper diphosphate compounds.

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| α-Cu₂P₂O₇ | C2/c | ~6.86 | ~8.09 | ~8.64 | ~109.6 |

| β-Cu₂P₂O₇ | C2/m | 6.827(8) | 8.118(10) | 4.576(6) | 108.85(10) |

| KNaCuP₂O₇ | P2₁/n | - | - | - | - |

| Rb₂Cu₃(P₂O₇)₂ | P2₁/c | 7.7119(8) | 10.5245(9) | 7.8034(9) | 103.862(5) |

| CaCuP₂O₇ | P2₁/n | 5.2104(4) | 8.0574(5) | 12.344(1) | 91.356(6) |

Note: Lattice parameters for α-Cu₂P₂O₇ are optimized values from theoretical calculations and can vary slightly based on experimental conditions. arxiv.org

Orthorhombic System Characterization

While less common than the monoclinic system, some copper diphosphate-related compounds exhibit an orthorhombic crystal structure.

Rb₁.₅(NH₄)₀.₅{Cu(P₂O₇)} : This compound crystallizes in the orthorhombic system with the space group Pnma. researchgate.net

Cs₂Cu₁₊ₓ(VO)₂₋ₓ(P₂O₇)₂ (x=0.1) : This cesium copper vanadyl-diphosphate is a non-centrosymmetric orthorhombic diphosphate. researchgate.net

Cu₂(PO₄)(OH) (Libethenite) : This copper phosphate hydroxide (B78521) crystallizes in the orthorhombic system with the space group Pnnm. ias.ac.in

CuZnHPO₄ : Grown by a gel technique, this copper zinc hydrogen phosphate was found to have an orthorhombic structure. springerprofessional.de

Copper(II) Coordination Polyhedra

The local coordination environment of the copper(II) ion in these structures is a key feature, often exhibiting distortions due to the Jahn-Teller effect, which is characteristic of d⁹ metal ions like Cu²⁺. rsc.orgresearchgate.net

Square Pyramidal (CuO₅) Coordination

A five-coordinate square pyramidal geometry (CuO₅) is a frequent coordination environment for copper in these compounds.

In the structure of α-Cu₂P₂O₇ , the copper ions are situated in distorted CuO₅ polyhedra. researchgate.netacs.orgacs.org These CuO₅ units are linked through shared edges to form zigzag columns. acs.org Similarly, in KNaCuP₂O₇ , the structure is built from corrugated layers of CuO₅ square pyramids linked to diphosphate groups. iucr.org The geometry index (τ₅) for the CuO₅ polyhedron in KNaCuP₂O₇ is 0.26, indicating a distorted square-pyramidal environment. iucr.org

Other examples include:

CaCuP₂O₇ : The coordination around the copper atom is square pyramidal.

A₂CuP₂O₇ (A = Li, Na, K, Rb) : In these compounds, CuO₅ square pyramids are linked to P₂O₇ groups to form corrugated layers. researchgate.net

A copper(II) complex, [Cu(C₁₉H₁₄O₃P)₂(C₃H₇NO)(H₂O)₂] , also displays a CuO₅ square-pyramidal coordination geometry. nih.gov

Distorted Square (CuO₄) and Other Polyhedra

Four-coordinate copper, typically in a distorted square planar (CuO₄) geometry, is also observed in several copper diphosphate structures.

In Cs₂CuP₂O₇ , the framework is formed by the corner-sharing of distorted CuO₄ squares and P₂O₇ groups. researchgate.netresearchgate.net In some complex phosphate structures like AgSr₄Cu₄.₅(PO₄)₆ , copper atoms adopt two different environments: a distorted square planar CuO₄ and a square-based pyramidal CuO₅. nih.gov

The high-temperature β-Cu₂P₂O₇ phase features octahedrally coordinated copper ions, although these are significantly distorted, with equatorial Cu-O bonds being much shorter (1.94 Å and 2.00 Å) than the axial bonds (2.58 Å). researchgate.netcdnsciencepub.comcdnsciencepub.com This can also be described as a (4+2) coordination. In Rb₂Cu₃(P₂O₇)₂, the copper ions also exhibit a distorted tetragonal bipyramidal (octahedral) coordination. rsc.orgrsc.org

In the two polymorphs of RbCuPO₄ , the coordination of copper changes. In one form, both unique copper sites are four-coordinate, while in the other, there is a mix of four- and five-coordinate copper atoms. nih.goviucr.org

Linking Mechanisms of Polyhedra (e.g., Corner Sharing, Edge Sharing)

In the monoclinic α-Cu₂P₂O₇ phase (space group C2/c), the structure is characterized by a framework of distorted edge- and corner-sharing CuO₅ square pyramidal units, which are interwoven with corner-sharing PO₄ tetrahedra. acs.orgacs.org This intricate network of shared polyhedra is a key factor in its physical properties, such as negative thermal expansion. acs.orgacs.org The CuO₅ polyhedra in α-Cu₂P₂O₇ are linked to the diphosphate groups by sharing corners. iucr.org

In mixed-cation copper diphosphates, similar linking mechanisms are observed. For instance, in KNaCuP₂O₇, which crystallizes in the α-Na₂CuP₂O₇ structure type (space group P2₁/n), CuO₅ square pyramids are linked to nearly eclipsed P₂O₇ groups exclusively by sharing corners. iucr.orgiucr.org This corner-sharing linkage builds corrugated anionic layers with the composition [CuP₂O₇]²⁻. iucr.orgiucr.org The CuO₅ pyramid shares five of its terminal oxygen atoms with different P₂O₇ groups. iucr.org

The β-phase of Cu₂P₂O₇ (space group C2/m), which is stable at higher temperatures, features octahedrally coordinated copper ions. cdnsciencepub.com This structure is analogous to the mineral thortveitite. cdnsciencepub.com In related zinc diphosphates, such as β-Zn₂P₂O₇, ZnO₆ groups share three edges with neighboring cations, indicating that edge-sharing is a significant feature in these thortveitite-type structures. researchgate.net

The table below summarizes the polyhedral linking mechanisms in selected copper diphosphate compounds.

| Compound | Polyhedra | Linking Mechanism | Resulting Structure |

|---|---|---|---|

| α-Cu₂P₂O₇ | CuO₅ pyramids, PO₄ tetrahedra | Edge- and corner-sharing CuO₅; corner-sharing PO₄ | 3D framework acs.org |

| KNaCuP₂O₇ | CuO₅ pyramids, P₂O₇ groups | Corner-sharing | Corrugated [CuP₂O₇]²⁻ layers iucr.orgiucr.org |

| β-Cu₂P₂O₇ | CuO₆ octahedra, P₂O₇ groups | Analogous to thortveitite, implying edge-sharing of octahedra | 3D framework cdnsciencepub.comresearchgate.net |

Pyrophosphate Anion (P₂O₇) Conformation and Linkages

The pyrophosphate or diphosphate anion, [P₂O₇]⁴⁻, consists of two corner-sharing PO₄ tetrahedra. researchgate.net The conformation of this anion, particularly the P-O-P bridging angle and the rotational angle of the two PO₄ units relative to each other (i.e., eclipsed vs. staggered), is a defining feature of the crystal structure.

In many copper diphosphate compounds, the P₂O₇ anion exhibits a bent P-O-P bond. researchgate.net However, in the high-temperature β-phases of many M₂P₂O₇ compounds (where M is a divalent metal), the P-O-P bond appears linear due to thermal averaging or disorder of the bridging oxygen atom. cdnsciencepub.comresearchgate.net For β-Cu₂P₂O₇, the anion has inner P-O bonds of 1.542 Å and average terminal bonds of 1.509 Å. cdnsciencepub.com

The conformation can be described as eclipsed or staggered. In KNaCuP₂O₇, the diphosphate group is in a nearly eclipsed conformation, with an O-P-P-O torsion angle of 15.90(1)°. iucr.orgiucr.org The P-O-P bridging angle in this compound is 119.01(11)°. iucr.org In contrast, thortveitite-type structures, like the high-temperature β-phases of many divalent metal pyrophosphates, are characterized by a staggered (non-eclipsed) conformation of the P₂O₇ anions. researchgate.net The low-temperature α-Cu₂P₂O₇ phase transitions to the β-phase around 350 K, a process that involves disorder in the bridging O1 atom of the P₂O₇ group. osti.gov This transition from an ordered state in the α-phase to a disordered state in the β-phase highlights the conformational flexibility of the pyrophosphate anion. researchgate.netosti.gov

| Compound/Phase | P₂O₇ Conformation | P-O-P Angle | Key Features |

|---|---|---|---|

| KNaCuP₂O₇ | Nearly Eclipsed iucr.orgiucr.org | 119.01(11)° iucr.org | O-P-P-O torsion angle of 15.90(1)° iucr.org |

| β-Cu₂P₂O₇ | Staggered (Thortveitite-type) researchgate.net | Appears linear due to thermal averaging cdnsciencepub.comresearchgate.net | Disordered bridging oxygen atom researchgate.netosti.gov |

| α-Cu₂P₂O₇ | Ordered osti.gov | Bent researchgate.net | Transitions to β-phase with disordering of bridging oxygen osti.gov |

Interlayer Cationic Arrangements and Anionic Framework Structures

The arrangement of copper and pyrophosphate polyhedra often forms charged anionic frameworks, with alkali or alkaline earth cations occupying the interlayer spaces or channels to maintain charge neutrality. These frameworks can be three-dimensional (3D) or layered (2D).

In compounds with the general formula MM'CuP₂O₇ (where M and M' are monovalent cations), the structure is typically built from corrugated [CuP₂O₇]²⁻ anionic layers. iucr.orgiucr.org The alkali cations reside in the interlayer space between these layers. iucr.orgiucr.org In KNaCuP₂O₇, for example, the structure exhibits two independent sites for the alkali cations: a larger 'L' site occupied by K⁺ ions and a smaller 'S' site occupied by Na⁺ ions. iucr.org The K⁺ cations are coordinated to nine oxygen atoms, while the Na⁺ cations are coordinated to seven. iucr.orgiucr.org The size of these interlayer cations is a decisive factor in determining the specific structural type.

The nature of the anionic framework can also be more complex. In Rb₂Cu₃(P₂O₇)₂, trimers of edge-sharing [CuO₆] polyhedra and [P₂O₇] groups form a microporous 3D framework with channels running along the c-axis, where the rubidium ions are located.

| Compound | Anionic Framework | Interlayer Cations | Cation Coordination |

|---|---|---|---|

| KNaCuP₂O₇ | Corrugated [CuP₂O₇]²⁻ layers (2D) iucr.orgiucr.org | K⁺ and Na⁺ iucr.orgiucr.org | K⁺: 9-coordinate; Na⁺: 7-coordinate iucr.orgiucr.org |

| K₂CuP₂O₇ | Corrugated [CuP₂O₇]²⁻ layers (2D) iucr.org | K⁺ iucr.org | Not specified |

| Rb₂Cu₃(P₂O₇)₂ | Microporous [Cu₃(P₂O₇)₂]²⁻ framework (3D) | Rb⁺ | Rb⁺ located in channels |

Structural Characterization of Hydrated Forms (e.g., Cu₂P₂O₇·2H₂O)

Hydrated forms of copper diphosphate incorporate water molecules into their crystal structure. The structure of copper pyrophosphate dihydrate, Cu₂P₂O₇·2H₂O, has been determined to crystallize in the monoclinic space group P2₁/n. researchgate.net The unit cell contains four formula units. researchgate.net

The structure consists of pyrophosphate ions, copper ions, and water molecules. researchgate.netresearchgate.net In the related mineral wooldridgeite, Na₂CaCu₂²⁺(P₂O₇)₂(H₂O)₁₀, the Cu²⁺ ion is octahedrally coordinated by four oxygen atoms and two water molecules, exhibiting a typical Jahn-Teller distortion. This suggests that in hydrated copper diphosphates, water molecules directly coordinate with the copper centers, influencing the local geometry. The presence of these water molecules can also lead to extensive hydrogen bonding networks that connect different structural units.

High-Pressure Structural Behavior Studies

The application of high pressure can induce significant changes in the crystal structure of materials, often leading to phase transitions to denser, more stable polymorphs. Studies on A₂B₂O₇ compounds, a family to which Cu₂P₂O₇ belongs, show that they often transform to a high-pressure cotunnite-type structure. researchgate.netosti.govaip.org The specific pressure at which this transition occurs is sensitive to the ionic radii of the A and B cations. researchgate.netaip.org

For Cu₂P₂O₇, high-pressure studies are particularly linked to its property of negative thermal expansion (NTE). x-mol.net Research has shown that the NTE of α-Cu₂P₂O₇ is significantly enhanced under low pressures. researchgate.net The volumetric coefficient of thermal expansion was found to increase by 47.5% under a pressure of 0.25 GPa. researchgate.net This enhancement is attributed to the pressure accelerating the contraction between adjacent CuO layers and columns. researchgate.net

Furthermore, the phase transition from the α to the β phase, which is associated with the onset of NTE, shows tricritical behavior and is enhanced by pressure. x-mol.net Synchrotron X-ray diffraction studies under pressure show that Cu₂P₂O₇ undergoes a phase transition from the α-phase to the β-phase, which is completed by approximately 1.23 GPa at ambient temperature. researchgate.net This pressure-induced phase transition involves a change in the ordering of the Cu-O bonds and buckling of atomic layers, which is directly related to the unusual expansion on cooling observed in this material. x-mol.net

Structural Analysis of Electrodeposited Copper Films and Alloys

Copper pyrophosphate is a key component in non-cyanide electroplating baths used for depositing copper and copper alloy films. atamanchemicals.com The structural characteristics of the resulting films are highly dependent on the composition of the electrolyte and the deposition parameters, such as current density.

Structural analyses, primarily using X-ray diffraction (XRD), reveal that films deposited from pyrophosphate baths are typically fine-grained and smooth. researchgate.netmetu.edu.tr For Cu-Zn alloy deposition, XRD results show that at lower current densities, only the α-brass phase is present, while at higher densities, both α and β' phases coexist. researchgate.net In the electrodeposition of Cu-Sb alloys, XRD analysis identified the presence of the Cu₂Sb crystalline phase and pure antimony in the coating. uctm.edu

The microstructure of pure copper films deposited from pyrophosphate baths has also been studied. koreascience.kr XRD analysis is used to evaluate the crystal orientation and crystallite size. koreascience.kr The addition of certain inorganic compounds to the bath can influence the preferred crystal orientation, with the (111), (200), and (220) peaks being prominent. koreascience.kr Compared to films from traditional acid sulfate (B86663) baths, those from pyrophosphate electrolytes tend to have finer microstructures. researchgate.net While the electroplating bath contains copper complexed with pyrophosphate ions, the final deposit is typically a metallic film (e.g., pure copper, Cu-Zn, Cu-Ni, Cu-Sb) whose crystalline structure and phase composition are determined by the electrochemical conditions. researchgate.netuctm.eduscielo.brnii.ac.jp

| Deposited Material | Electrolyte Base | Key Structural Findings (from XRD) | Reference |

|---|---|---|---|

| Cu-Zn Alloy | Pyrophosphate | α-phase at low current density; α and β' phases coexist at high current density. | researchgate.net |

| Cu-Sb Alloy | Pyrophosphate | Predominantly Cu₂Sb crystalline phase and pure Sb. | uctm.edu |

| Cu Film | Pyrophosphate | Fine-grained microstructure; preferred orientation of (111), (200), (220) can be controlled. | researchgate.netkoreascience.kr |

| Cu-Sn Alloy | Pyrophosphate | Predominantly Cu₁₃.₇Sn and Cu₃Sn phases. | acs.org |

Advanced Spectroscopic Characterization of Copper Diphosphate Compounds

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the molecular structure and bonding within copper diphosphate (B83284) compounds. By analyzing the vibrational modes of the diphosphate (P₂O₇)⁴⁻ anion and its interaction with the copper cation, a detailed picture of the material's local environment can be constructed.

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of materials. Studies on copper pyrophosphate (Cu₂P₂O₇) have utilized both experimental measurements on nanocrystals and theoretical calculations for bulk crystals to assign the observed Raman bands.

The phonon spectra of α-Cu₂P₂O₇ exhibit four distinct frequency ranges that correspond to different vibrational modes. researchgate.net The calculated Raman spectrum for the α-phase shows good agreement with experimental data obtained from nanocrystalline copper pyrophosphate embedded within silica (B1680970) mesopores. researchgate.netnih.gov This consistency validates the use of theoretical models for interpreting the vibrational properties. nih.gov The analysis of element-specific atomic vibrations through partial phonon density of states helps in understanding the dynamic properties of the Cu₂P₂O₇ lattice. nih.gov

Key Raman bands for pyrophosphate groups are typically observed in the 400–1300 cm⁻¹ region. By analogy with other pyrophosphate compounds like Na₇Ni₃Fe(P₂O₇)₄, the bands in the higher frequency range can be assigned to P–O stretching modes. mdpi.com

Interactive Table: Representative Raman Bands for Pyrophosphate Groups (Note: Assignments are based on typical ranges observed for pyrophosphate compounds and may vary slightly for specific copper diphosphate phases.)

| Frequency Range (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 1090 - 1217 | Asymmetric stretching (νₐₛ) of P–O in PO₃ groups | mdpi.com |

| 1008 - 1090 | Symmetric stretching (νₛ) of P–O in PO₃ groups | mdpi.com |

| ~900 - 1000 | Asymmetric stretching (νₐₛ) of the P–O–P bridge | |

| ~700 - 750 | Symmetric stretching (νₛ) of the P–O–P bridge | researchgate.net |

Infrared (IR) spectroscopy complements Raman spectroscopy by probing vibrational modes that induce a change in the dipole moment. It is particularly useful for identifying the functional groups present in a compound. For copper diphosphate, IR analysis clearly distinguishes the vibrational signatures of the (P₂O₇)⁴⁻ anion.

The IR spectra of copper diphosphate complexes show characteristic bands for the terminal PO₃ groups and the bridging P–O–P linkage. sciencescholar.us For instance, bands around 1207 cm⁻¹ and 916 cm⁻¹ have been attributed to the asymmetric and symmetric stretching vibrations of the terminal PO₃ group, respectively. sciencescholar.us In other pyrophosphates, asymmetric P–O stretching vibrations (νₐₛ) are seen at approximately 1154 cm⁻¹ and 1094 cm⁻¹, while the symmetric stretching (νₛ) appears around 1034 cm⁻¹. mdpi.com The vibrations of the P–O–P bridge are typically found between 667 and 767 cm⁻¹. researchgate.net

Furthermore, IR spectroscopy can differentiate between hydrated and anhydrous forms of copper pyrophosphate, as shown by distinct spectral features. google.com The presence of water molecules in hydrated copper pyrophosphate introduces additional bands, such as those corresponding to Cu–O–H bending, which have been observed in the 870-880 cm⁻¹ region for related copper compounds. nih.gov Bands corresponding to the metal-oxygen (Cu–O) bond are typically found in the lower frequency region, around 550-570 cm⁻¹. nih.gov

Interactive Table: Key Infrared Absorption Frequencies for Copper Diphosphate and Related Compounds

| Frequency (cm⁻¹) | Assignment | Compound Context | Reference |

|---|---|---|---|

| 1207 | Asymmetric stretching of terminal ν(PO₃) | Copper(II) pyrophosphate complex | sciencescholar.us |

| 1154, 1094 | Asymmetric stretching (νₐₛ) of P–O in PO₃ groups | Na₇Ni₃Fe(P₂O₇)₄ | mdpi.com |

| 1034 | Symmetric stretching (νₛ) of P–O in PO₃ groups | Na₇Ni₃Fe(P₂O₇)₄ | mdpi.com |

| 916 | Symmetric stretching of terminal ν(PO₃) | Copper(II) pyrophosphate complex | sciencescholar.us |

| 667 - 767 | P–O–P bridge vibrations | SrZnP₂O₇ | researchgate.net |

Raman Spectroscopy Investigations

Electronic Spectroscopy

Electronic spectroscopy techniques are essential for determining the electronic structure, including the electronic band gap and the oxidation states of the constituent elements in copper diphosphate.

Ultraviolet-Visible (UV-Vis) spectroscopy is a primary method for measuring the electronic energy band gap (E₉) of semiconductor materials. By analyzing the absorption of light as a function of wavelength, the energy required to excite an electron from the valence band to the conduction band can be determined.

For copper pyrophosphate dihydrate (Cu₂P₂O₇·2H₂O or CuPPD) nanocrystals, the experimental band gap has been measured as 2.34 eV using UV-Vis spectroscopy. researchgate.netnih.gov This value is critical for identifying the material as a semiconductor and assessing its potential in nanomaterial applications. nih.gov Theoretical calculations have shown that the band gap values are sensitive to the crystal phase and hydration state. For instance, the calculated band gap for hydrated copper pyrophosphate is around 2.17 eV, while the anhydrous α-phase and β-phase have larger calculated band gaps of 3.17 eV and 2.94 eV, respectively. researchgate.netnih.gov This highlights the influence of structure on the electronic properties. The optical absorption spectra of copper-doped phosphate (B84403) glasses also show broad bands that are attributed to the d-d transitions of Cu²⁺ ions in a distorted octahedral or tetrahedral coordination environment. doi.orgdoi.org

Interactive Table: Electronic Band Gap (E₉) of Copper Diphosphate Compounds

| Compound/Phase | Band Gap (eV) | Method | Reference |

|---|---|---|---|

| Cu₂P₂O₇·2H₂O (nanocrystal) | 2.34 | Experimental (UV-Vis) | researchgate.netnih.gov |

| Hydrated Copper Pyrophosphate | 2.17 | Calculated (DFT+U) | researchgate.net |

| α-Cu₂P₂O₇ | 3.17 | Calculated (GGA+U) | researchgate.netnih.gov |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is particularly valuable for analyzing the surface of catalysts and other functional materials.

XPS studies on hydrated copper pyrophosphate (Cu₂P₂O₇·3H₂O) nanosheets confirm that the copper is present predominantly in the Cu(II) oxidation state. rsc.org The analysis of Cu 2p spectra is complex but highly informative; the presence of characteristic "shake-up" satellite peaks on the higher binding energy side of the main Cu 2p₃/₂ peak is a definitive feature of the Cu²⁺ (d⁹) configuration. surfacesciencewestern.comkratos.com The absence of these satellites, coupled with specific binding energies, would indicate the presence of Cu(I) or metallic Cu. surfacesciencewestern.com

In addition to identifying the oxidation state, XPS provides quantitative surface elemental analysis. For example, in studies of hydrated copper pyrophosphate nanosheets, XPS analysis of the P 2p and O 1s core levels confirms the presence of the pyrophosphate group on the surface. rsc.org The technique is also sensitive enough to detect changes in surface chemistry, such as the transformation of copper pyrophosphate into copper oxide during catalytic reactions. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Band Gap Determination

Magnetic Resonance Spectroscopy

Magnetic resonance spectroscopy probes the magnetic properties of nuclei and unpaired electrons, providing detailed information about the local chemical environment, molecular structure, and magnetic interactions. For paramagnetic compounds like those containing Cu(II), Electron Paramagnetic Resonance (EPR) is the most prominent technique.

Electron Paramagnetic Resonance (EPR) spectroscopy is used to study materials with unpaired electrons, making it ideal for characterizing Cu(II) (d⁹) centers in copper diphosphate compounds. Single-crystal EPR studies on pyrophosphate-bridged Cu(II) materials have provided precise information on the magnetic interactions and electronic structure.

In one such study on a pyrophosphate-bridged Cu(II) chain, EPR spectra indicated a dₓ²-y² ground-state orbital for the Cu(II) ions. acs.org The analysis yielded principal g-matrix values of g∥ = 2.367 and g⊥ = 2.074. acs.org In a binuclear Cu(II) pyrophosphate complex, [Cu₂(bpa)₂(P₂O₇)(H₂O)₂]·2.5H₂O, EPR was used to quantify the antiferromagnetic (AFM) exchange interaction between the two copper ions, finding an intrabinuclear coupling constant of J₀ = -28 cm⁻¹. nih.gov The spectra also revealed hyperfine interactions with the two copper nuclei, providing direct evidence for the binuclear nature of the magnetic centers. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy has also been applied to study paramagnetic dicopper(II) compounds. acs.org Despite the line broadening typically caused by paramagnetic centers, studies have shown that weakly coupled binuclear copper(II) complexes can exhibit unusually sharp and highly shifted NMR signals, allowing for detailed structural analysis in solution. acs.org

Interactive Table: EPR Parameters for Copper(II) Pyrophosphate Compounds

| Compound | Parameter | Value | Significance | Reference |

|---|---|---|---|---|

| {[Na₃Cu(P₂O₇)(NO₃)]·3H₂O}ₙ | g∥ | 2.367(1) | Indicates dₓ²-y² ground state | acs.org |

| g⊥ | 2.074(1) | Indicates dₓ²-y² ground state | acs.org | |

| 2J | -24.3(1) cm⁻¹ | Antiferromagnetic exchange coupling | acs.org |

Electron Spin Resonance (ESR) Spectra Analysis

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for probing paramagnetic species, such as the Cu(II) ions present in copper diphosphate. The analysis of ESR spectra provides detailed information about the electronic structure, symmetry of the local environment of the copper ions, and magnetic interactions within the compound.

In a study of the low-temperature α-modification of copper diphosphate (α-Cu₂P₂O₇), powder ESR spectra were recorded at X-band frequencies (9.4 GHz) across a temperature range of 5–300 K. arxiv.org The spectra were successfully fitted using a model that assumes an axial symmetry for the g-tensor, resulting in two principal components: g⊥ and g∥. arxiv.org The g-tensor values are crucial as they reflect the interaction of the unpaired electron spin with the external magnetic field and are sensitive to the local coordination geometry of the Cu(II) ion.

Another investigation focused on a binuclear copper(II) pyrophosphate compound, [Cu₂(bpa)₂(P₂O₇)(H₂O)₂]·2.5H₂O, where two Cu(II) ions are bridged by a pyrophosphate tetra-anion. nih.gov Single-crystal ESR spectra were analyzed as a function of temperature and magnetic field orientation. nih.gov At low temperatures (below ~8 K), the spectra were attributed to mononuclear copper defects, while at higher temperatures (above 10 K), the spectra were dominated by the response of the binuclear Cu(II) units. nih.gov These spectra revealed hyperfine interactions with two copper nuclei, which collapsed into a single peak above 18 K as magnetic connectivity led to a three-dimensional magnetic behavior. nih.gov This study highlighted the interplay between an antiferromagnetic intrabinuclear exchange interaction (J₀ = -28(3) cm⁻¹) and a much weaker interbinuclear exchange coupling (|J₁| ≥ 0.022 cm⁻¹). nih.gov

| Compound | Technique | g-Tensor Components | Magnetic Interactions | Reference |

|---|---|---|---|---|

| α-Cu₂P₂O₇ | Powder ESR (X-band) | Axial symmetry (g⊥, g∥) | Long-range magnetic ordering at TN = 27 K | arxiv.org |

| [Cu₂(bpa)₂(P₂O₇)(H₂O)₂]·2.5H₂O | Single-crystal ESR | - | Intrabinuclear AFM (J₀ = -28(3) cm⁻¹), weak interbinuclear coupling | nih.gov |

The analysis of these ESR spectra provides evidence for significant magnetic couplings between the copper centers, mediated by the diphosphate groups. In α-Cu₂P₂O₇, a dominant intradimer coupling (J₁) is observed, alongside sizable interdimer couplings that lead to long-range magnetic ordering at a Néel temperature (TN) of approximately 27 K. arxiv.org The temperature dependence of the ESR signal intensity and linewidth further corroborates the transition to an antiferromagnetically ordered state. arxiv.org

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for investigating the local structure and connectivity of atomic nuclei. For copper diphosphate, ³¹P NMR is particularly informative, providing insights into the environment of the phosphorus atoms within the diphosphate (P₂O₇)⁴⁻ anion.

Studies on paramagnetic systems like copper diphosphate can be challenging due to the large hyperfine interactions between the unpaired electron(s) of the Cu(II) ion and the observed nuclei. These interactions can cause significant shifts and broadening of the NMR signals. However, techniques like fast Magic Angle Spinning (MAS) can enhance resolution. diva-portal.org

A study of the antiferromagnetic state of Cu₂P₂O₇ utilized ³¹P nuclear magnetic resonance. cdnsciencepub.com The results from such studies can help in understanding the magnetic structure and the distribution of electron spin density within the material. The hyperfine coupling between the ³¹P nucleus and the paramagnetic Cu(II) centers provides a sensitive probe of the Cu-O-P bond pathways.

In related copper-containing phosphate glasses, ³¹P MAS-NMR has been used to identify different phosphate tetrahedral sites, denoted as Qⁿ, where 'n' is the number of bridging oxygen atoms connecting to other phosphate or network-forming units. researchgate.net For pyrophosphates, the primary species is Q¹, representing a phosphate tetrahedron with one bridging oxygen. The chemical shift of the ³¹P signal is sensitive to the coordination environment, including the nature of the counter-ion (in this case, copper) and the degree of polymerization of the phosphate chains. researchgate.net The interaction with the paramagnetic Cu(II) ion typically leads to a significant paramagnetic shift in the ³¹P resonance.

Although a detailed, high-resolution solid-state NMR study focused solely on pure copper diphosphate is not extensively documented in the provided search context, the principles derived from studies on related paramagnetic phosphates are applicable. The expected ³¹P MAS-NMR spectrum of copper diphosphate would be characterized by broad lines due to the paramagnetic nature of Cu(II), with chemical shifts indicative of the specific phosphate environment.

| Parameter | Expected Observation | Underlying Reason | Reference |

|---|---|---|---|

| Signal Broadening | Significant broadening of ³¹P resonance lines | Hyperfine interactions with paramagnetic Cu(II) centers | diva-portal.org |

| Chemical Shift | Paramagnetically shifted Q¹ signals | Influence of unpaired electrons on the ³¹P nuclear spin | researchgate.net |

| Spinning Sidebands | Presence of spinning sidebands | Chemical Shift Anisotropy (CSA) | researchgate.net |

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition and Distribution

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample. arxiv.orgnih.gov It is commonly performed in conjunction with scanning electron microscopy (SEM). When a sample is bombarded with an electron beam, atoms within the sample emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for the identification and quantification of the elements present.

EDX analysis has been employed to confirm the elemental composition of copper pyrophosphate synthesized through various methods. For instance, in the preparation of nanostructured Cu₂P₂O₇ from the pyrolysis of specific precursors, EDX analysis confirmed the presence of copper (Cu), phosphorus (P), and oxygen (O) as the constituent elements. ucc.ie This is crucial for verifying the purity and stoichiometry of the synthesized material.

In another application, coatings produced on titanium surfaces via plasma electrolytic oxidation in electrolytes containing copper nitrate (B79036) and phosphoric acid were analyzed. mdpi.com EDX was used to map the distribution of elements in the resulting porous layer. The analysis revealed the presence of not only titanium from the substrate but also significant amounts of phosphorus, oxygen, and embedded copper. mdpi.com This demonstrates the utility of EDX in confirming the incorporation of copper and phosphate into functional coatings. The elemental mapping capability of EDX can provide valuable information on the homogeneity and distribution of copper and phosphate within a sample matrix.

| Sample | EDX Finding | Context/Significance | Reference |

|---|---|---|---|

| Nanostructured Cu₂P₂O₇ | Confirmed presence of Cu, P, and O | Verification of elemental composition after synthesis from pyrolysis | ucc.ie |

| PEO coating on Titanium | Detection of Cu, P, and O in the surface layer | Confirmation of copper and phosphate incorporation into the coating | mdpi.com |

The combination of these advanced spectroscopic techniques provides a multi-faceted characterization of copper diphosphate compounds, offering detailed insights into their electronic structure, local atomic environments, and elemental makeup, which are essential for understanding their physical and chemical properties.

Computational and Theoretical Investigations of Copper Diphosphate Electronic and Structural Dynamics

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a primary computational tool for investigating the properties of copper diphosphate (B83284). nih.govresearchgate.netsciforum.netnih.gov DFT-based calculations have been applied to study various phases of the material, including the α- and β-polymorphs and its hydrated forms. mdpi.commdpi.comresearchgate.netarxiv.org These studies typically involve optimizing the crystal structure to find the most stable atomic configurations and then calculating the electronic and magnetic properties. sciforum.net For instance, DFT has been used to confirm that α-Cu₂P₂O₇ is mechanically and thermodynamically stable. mdpi.com

The Generalized Gradient Approximation (GGA) is a class of functional within DFT used to describe the exchange-correlation energy. While widely used, standard GGA methods, such as the Perdew-Burke-Ernzerhof (PBE) functional, have been shown to be insufficient for accurately predicting the electronic properties of strongly correlated materials like copper diphosphate. nih.govresearchgate.net Specifically, GGA calculations often underestimate the electronic energy band gap (E_g) of Cu₂P₂O₇. nih.govmdpi.com For example, one study reported that the PBE method yielded an indirect band gap of 0.59 eV for copper pyrophosphate dihydrate, a value significantly lower than experimental observations. nih.govmdpi.com

To address the limitations of standard GGA, the GGA+U method is frequently employed. researchgate.netias.ac.inmatsci.orgresearchgate.net This approach incorporates an on-site Coulomb repulsion term, known as the Hubbard U, to better account for the strong electron correlation associated with the localized 3d electrons of the copper ions. nih.govias.ac.indntb.gov.ua The GGA+U method has been shown to provide a more accurate description of the electronic and magnetic properties of copper pyrophosphates. mdpi.comresearchgate.net Previous studies on related compounds like Cu₂V₂O₇ also concluded that GGA+U yields correct results for electronic and magnetic properties. mdpi.com

Hybrid functional approaches represent another advanced method for improving the accuracy of DFT calculations for materials like copper diphosphate. These functionals, such as the Heyd-Scuseria-Ernzerhof (HSE) functional, mix a portion of the exact Hartree-Fock (HF) exchange with a GGA exchange functional. mdpi.comiphy.ac.cn This approach generally provides a more precise description of electronic structures and band gaps compared to standard GGA or even GGA+U methods. arxiv.orgaps.org

Comparative studies on α-Cu₂P₂O₇ using PBE, PBE0 (another hybrid functional), and HSE functionals have demonstrated that the hybrid functionals give a more accurate description of the electronic structure and thermodynamic properties. mdpi.com For instance, the formation energy calculated with HSE and PBE0 functionals is more consistent with experimental values than that calculated with the PBE functional. mdpi.com The HSE functional, in particular, has been shown to be effective in providing a quantitative description of the structural, electronic, and magnetic properties of transition metal pyro-compounds, making it a valuable tool for studying Cu₂P₂O₇. mdpi.comdntb.gov.ua

The implementation of the on-site Coulomb self-interaction, or the Hubbard U term, is a critical correction for modeling transition metal oxides where electrons are strongly localized. nih.govresearchgate.netias.ac.in In the context of copper diphosphate, the Hubbard U is applied primarily to the Cu 3d states nih.govdntb.gov.ua and sometimes to the O 2p states as well to correct for self-interaction errors inherent in standard DFT functionals. nih.govresearchgate.net

The value of U is a crucial parameter. Studies have shown that varying the U value directly impacts the calculated lattice parameters, magnetic moments, and, most significantly, the energy band gap. nih.govmdpi.com For copper pyrophosphate dihydrate (CuPPD), simulations were performed with U values for Cu-3d orbitals ranging from 2 to 8 eV. nih.gov It was found that implementing the Hubbard term caused characteristic changes in the lattice parameters and increased the calculated magnetic moment. nih.gov Crucially, a specific effective U value of 4.64 eV for the Cu-3d and O-2p states was found to reproduce the experimentally measured optical energy band gap of 2.34 eV. nih.govresearchgate.net This demonstrates the necessity of the +U correction for achieving agreement between theoretical calculations and experimental reality for this compound.

Hybrid Functional Approaches (e.g., HSE)

Electronic Band Structure Analysis and Energy Gap Determination

The electronic band structure determines the fundamental electronic and optical properties of a material. For copper diphosphate, computational analyses have focused on determining the band gap and understanding the nature of the electronic states near the Fermi level.

Calculations have consistently shown that copper diphosphate is a semiconductor or insulator with a significant band gap. nih.govacs.org However, the precise value of the band gap depends heavily on the theoretical method used. Standard GGA calculations predict relatively small band gaps. For example, PBE calculations on α-Cu₂P₂O₇ in different antiferromagnetic (AFM) configurations yielded band gaps ranging from 0.362 eV to 0.730 eV. mdpi.com In contrast, hybrid functionals predict much larger and more accurate band gaps. Using the HSE functional, the band gaps for the same AFM configurations were found to be between 3.566 eV and 3.966 eV. mdpi.com For the β-phase of Cu₂P₂O₇, DFT calculations incorporating local Coulomb interactions predicted a Mott insulating band gap of 2.94 eV. researchgate.net

| Compound/Phase | Method | Magnetic State | Calculated Band Gap (eV) | Reference |

|---|---|---|---|---|

| α-Cu₂P₂O₇ | PBE | AFM-1 | 0.390 | mdpi.com |

| α-Cu₂P₂O₇ | HSE | AFM-1 | 3.566 | mdpi.com |

| α-Cu₂P₂O₇ | PBE | AFM-2 | 0.730 | mdpi.com |

| α-Cu₂P₂O₇ | HSE | AFM-2 | 3.966 | mdpi.com |

| α-Cu₂P₂O₇ | GGA+U | AFM | 3.17 | researchgate.netacs.org |

| β-Cu₂P₂O₇ | GGA+U | AFM | 2.94 | researchgate.net |

| CuPPD (dihydrate) | PBE | AFM | 0.59 | nih.govmdpi.com |

| CuPPD (dihydrate) | PBE+U (U=4.64 eV) | AFM | 2.34 | nih.govresearchgate.net |

Analysis of the Partial Density of States (PDOS) provides deeper insight into the atomic orbital contributions to the electronic band structure. For copper diphosphate, PDOS calculations reveal the specific roles of copper, oxygen, and phosphorus orbitals.

Studies consistently show that the states near the top of the valence band are dominated by transition metal Cu-3d and O-2p states, which exhibit strong hybridization. nih.govmdpi.com More specifically, calculations for α-Cu₂P₂O₇ using the HSE functional show that the valence band maximum is primarily composed of O-2p states, with a smaller contribution from Cu-d(x²-y²) states. mdpi.com The conduction band minimum, on the other hand, arises from the hybridization between copper and oxygen states. mdpi.com The phosphorus and other oxygen atoms contribute to the electronic states at lower energies, typically between -9 and 0 eV. mdpi.com This hybridization and the specific orbital contributions are fundamental to understanding the material's electronic behavior and bonding characteristics.

Copper diphosphate is characterized as a Mott insulator. researchgate.netarxiv.orgarxiv.org This classification arises because the insulating behavior is driven by strong electron-electron correlations in the partially filled Cu 3d orbitals, rather than by the band structure predicted by simpler, non-interacting electron theories. arxiv.org Standard DFT methods like GGA fail to capture this phenomenon, incorrectly predicting a metallic or small-gap semiconducting state.

The necessity of using the GGA+U or hybrid functional methods to open a significant band gap is strong evidence of its Mott insulating nature. mdpi.com The Hubbard U term explicitly models the strong on-site Coulomb repulsion between electrons in the Cu 3d shell, which leads to a splitting of the d-band into a filled lower Hubbard band and an empty upper Hubbard band, thereby creating a Mott-Hubbard gap. researchgate.net Ab initio investigations have confirmed the Mott insulating state for both α- and β-phases of Cu₂P₂O₇, attributing it directly to these electron correlations in the copper ions. researchgate.netarxiv.orgacs.orgarxiv.org

Partial Density of States (DOS) Contributions

Magnetic Ordering and Spin Configurations

Computational studies, particularly those employing density functional theory (DFT), have been instrumental in exploring the magnetic properties of copper diphosphate (Cu₂P₂O₇). These investigations focus on the different polymorphic forms of the compound, primarily the low-temperature α-phase and the high-temperature β-phase, to understand their magnetic ground states and the interactions between the copper ions.

Theoretical calculations have explored various possible magnetic orderings in α-Cu₂P₂O₇, including one ferromagnetic (FM) and three distinct antiferromagnetic (AFM) configurations, denoted as AFM-1, AFM-2, and AFM-3. mdpi.comresearchgate.net These models are crucial for determining the most energetically favorable magnetic state. Studies consistently find that an antiferromagnetic arrangement is the lowest-energy state for α-Cu₂P₂O₇. researchgate.netdiva-portal.org Specifically, the AFM-2 configuration is identified as the most stable, suggesting it represents the magnetic ground state of the material. mdpi.comresearchgate.netdiva-portal.org This AFM-2 state can be described as consisting of quasi-one-dimensional chains of copper atoms (–Cu1–Cu2–Cu3–Cu4–) extending along the b-axis of the crystal lattice. mdpi.comresearchgate.netdiva-portal.org The antiferromagnetism arises from specific Cu-O-Cu superexchange pathways. mdpi.comdiva-portal.org

The high-temperature β-phase is also understood to be an antiferromagnet. mcmaster.ca The magnetic properties of both phases are predominantly dictated by the antiferromagnetic exchange interactions between the Cu²⁺ ions. mcmaster.ca Some complex copper phosphates may exhibit weak ferromagnetism at low temperatures. mdpi.comsci-hub.se

| Magnetic State | Relative Energy (meV/f.u.) | Band Gap (eV) | Magnetic Moment on Cu (μB) |

|---|---|---|---|

| FM | 24.3 | 3.649 | ±0.806 |

| AFM-1 | 2.8 | 3.566 | ±0.793 |

| AFM-2 | 0.0 | 3.966 | ±0.785 |

| AFM-3 | 3.0 | 3.683 | ±0.792 |

The magnetic moments in copper diphosphate arise from the unpaired electron in the 3d orbital of the Cu²⁺ ions. libretexts.org DFT calculations, particularly using hybrid functionals like HSE, provide specific values for these moments. In the most stable AFM-2 state of α-Cu₂P₂O₇, the calculated magnetic moment on the copper atoms is approximately ±0.785 μB (Bohr magnetons). mdpi.comresearchgate.netdiva-portal.org This value is the smallest among the four considered magnetic configurations (FM, AFM-1, AFM-2, AFM-3), which corresponds to the strongest hybridization between copper and oxygen states and the largest electronic band gap. mdpi.comresearchgate.net In contrast, the ferromagnetic state is calculated to have a slightly larger magnetic moment of about ±0.806 μB on each copper atom. researchgate.net The spin density distribution is localized on the Cu²⁺ ions, confirming their role as the primary magnetic centers in the structure. researchgate.net

The magnetic ordering in copper diphosphate is governed by superexchange interactions mediated by the oxygen atoms of the diphosphate [P₂O₇]⁴⁻ groups that bridge the copper ions. The geometry of these Cu-O-Cu linkages, including bond angles and distances, dictates the nature and strength of the magnetic coupling. mdpi.com

In α-Cu₂P₂O₇, the antiferromagnetism of the stable AFM-2 state is attributed to two identical Cu-O-Cu superexchange paths with a bond angle of approximately 100.3°. mdpi.comdiva-portal.org The shortest Cu-Cu distance is about 3.056 Å, which facilitates a strong interaction. mdpi.com Theoretical studies have evaluated several distinct exchange couplings to construct a microscopic magnetic model. These models reveal that despite a dominant intradimer coupling, sizable interdimer interactions are crucial for establishing long-range magnetic order at the Néel temperature (Tₙ ≈ 27 K). arxiv.org The specific nature of the atoms in the bridging polyanions (e.g., PO₄ vs. VO₄) dramatically affects the superexchange pathways, leading to different magnetic behaviors in isostructural compounds. arxiv.org For phosphates, the superexchange is thought to occur via the O-O edges of the tetrahedron. arxiv.org

Spin Magnetic Moment Contributions

Lattice Dynamics and Vibrational Properties

The study of lattice dynamics in copper diphosphate provides insight into its structural stability, phase transitions, and thermodynamic properties. This is achieved through the calculation of phonon dispersion relations and the density of states.

Phonon dispersion calculations are essential for assessing the dynamical stability of a crystal structure. For α-Cu₂P₂O₇, calculations show no imaginary frequencies in the phonon dispersion curves, which confirms that the α-phase is dynamically stable at low temperatures. diva-portal.orgarxiv.org The phonon spectra exhibit distinct frequency ranges that correspond to different vibrational modes of the ions and ionic groups within the crystal. mdpi.comdiva-portal.org

Conversely, calculations for the high-temperature β-phase reveal a dynamical instability at low temperatures. arxiv.orgaps.orgresearchgate.net This is evidenced by the appearance of a "soft mode"—a phonon mode with an imaginary frequency—at the A point of the Brillouin zone. arxiv.orgaps.org The presence of this soft mode is linked to the mechanism of the structural phase transition from the β-phase to the α-phase. arxiv.orgaps.org Anharmonic effects play a crucial role in stabilizing the β-phase at higher temperatures, as shown by temperature-dependent effective potential calculations which demonstrate that the frequency of the soft mode becomes positive (real) as temperature increases. arxiv.orgaps.org

The partial phonon density of states (PDOS) provides a breakdown of the vibrational spectrum, showing the contribution of each atomic element (Cu, P, O) to the phonon modes at different frequencies. nih.govacs.org

For α-Cu₂P₂O₇, the PDOS can be characterized by several distinct regions:

Low-frequency region (< 5 THz or ~167 cm⁻¹): This range is dominated by the vibrations of copper (Cu) and, to some extent, oxygen (O) atoms. nih.govacs.org These low-frequency modes are particularly important for understanding properties like negative thermal expansion. nih.gov

Intermediate-frequency regions: These bands involve mixed vibrations of Cu, P, and O atoms.

High-frequency region: This part of the spectrum is mainly attributed to the internal vibrational modes of the rigid P₂O₇ diphosphate groups. diva-portal.org

Phonon Dispersion Relations

Mechanical Properties and Stability

First-principles calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in predicting and understanding the mechanical properties and stability of copper diphosphate, specifically the α-Cu₂P₂O₇ polymorph. These computational studies provide fundamental insights into the material's response to mechanical stress and its inherent stability.

Elastic Moduli Calculations

The elastic moduli of α-Cu₂P₂O₇ have been computationally determined to characterize its stiffness and resistance to deformation. Calculations reveal that the compound has a weak resistance to both volume and shear deformations. mdpi.comresearchgate.net The primary elastic constants (Cᵢⱼ) and the derived polycrystalline properties such as Bulk modulus (B), Shear modulus (G), Young's modulus (Y), and Poisson's ratio (ν) have been calculated. The averaged Young's modulus values of 120.468 GPa, 80.112 GPa, and 100.533 GPa indicate a relatively low elastic stiffness. mdpi.com

The table below presents the calculated elastic moduli for α-Cu₂P₂O₇.

| Elastic Property | Calculated Value (GPa) | Reference |

|---|---|---|

| Bulk Modulus (B) | 100.533 | mdpi.com |

| Shear Modulus (G) | 42.361 | mdpi.com |

| Young's Modulus (Y) | 120.468 | mdpi.com |

Mechanical and Thermodynamic Stability Assessment